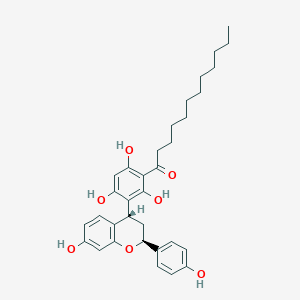

(+)-Myristinin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(+)-Myristinin A is a hydroxyflavonoid.

This compound is a natural product found in Knema elegans and Myristica cinnamomea with data available.

Biologische Aktivität

(+)-Myristinin A is a naturally occurring compound of significant interest due to its biological activities, particularly its effects on DNA polymerase beta and its potential as a DNA-damaging agent. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and implications for therapeutic applications.

Chemical Structure and Synthesis

This compound is a flavan derived from the nutmeg plant (Myristica fragrans). The compound has been synthesized stereoselectively, allowing researchers to confirm its structural integrity and absolute stereochemistry. The synthesis process has facilitated detailed biochemical evaluations, revealing its potent biological properties at low concentrations .

DNA Polymerase Beta Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of DNA polymerase beta. This enzyme is crucial for DNA repair processes. Studies have demonstrated that this compound can inhibit this enzyme at low micromolar concentrations, leading to significant effects on DNA synthesis and repair mechanisms .

DNA-Damaging Properties

This compound exhibits strong DNA-damaging activity, which has been evidenced by its ability to relax supercoiled plasmid DNA at picomolar concentrations. This property suggests that the compound could be utilized in cancer research and therapy, particularly in targeting rapidly dividing cells where DNA damage can induce apoptosis .

Pharmacological Activities

Research has shown that this compound possesses several pharmacological activities beyond its effects on DNA polymerase:

- Antioxidant Activity : The compound has been noted for its antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .

- Anti-Inflammatory Effects : Studies indicate that this compound can reduce inflammation in various models, potentially making it a candidate for treating inflammatory diseases .

- Antimicrobial Activity : The compound has also shown promise as an antimicrobial agent, effective against various pathogens .

Data Table: Biological Activities of this compound

Case Studies and Research Findings

Several studies have explored the implications of this compound in various contexts:

- Cytotoxicity in Cancer Cells : Research has demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, such as Rhabdomyosarcoma. The mechanism involves inducing apoptosis through DNA damage pathways .

- Protective Effects Against Hypoxia-Induced Damage : In neuronal models, this compound has been shown to protect against apoptosis induced by hypoxia, suggesting potential therapeutic applications in neuroprotection .

- Genotoxic Effects : Investigations into the genotoxicity of this compound have revealed that it can cause significant genetic damage in vitro, raising considerations for its safety profile in potential therapeutic applications .

Conclusion and Future Perspectives

The biological activity of this compound underscores its potential as a valuable compound in pharmacological research. Its dual role as a potent inhibitor of DNA polymerase beta and a DNA-damaging agent positions it as a candidate for further investigation in cancer therapies and other medical applications. Future research should focus on elucidating the detailed mechanisms underlying its biological effects and evaluating its safety and efficacy in clinical settings.

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

(+)-Myristinin A is recognized primarily for its role as a DNA polymerase beta inhibitor . It exhibits significant biochemical activity, including:

- DNA Damage : Myristinin A has been shown to act as a potent DNA-damaging agent. Studies indicate that it can induce relaxation of supercoiled plasmid DNA at very low concentrations (picomolar levels) and inhibit DNA polymerase beta at low micromolar concentrations, which is crucial for DNA repair processes .

- Cytotoxicity : The compound has demonstrated dose-dependent cytotoxic effects in living cells, stimulating the release of cytochrome c and activating apoptosis pathways. This property highlights its potential use in cancer research and therapy .

Pharmacological Applications

The pharmacological implications of this compound are multifaceted:

- Inhibition of Enzymes : It acts as a weak inhibitor of monoamine oxidase (MAO), which is involved in neurotransmitter metabolism. This inhibition may have implications for mood disorders and neuropharmacology, although caution is advised due to potential drug interactions with MAO inhibitors .

- Potential Anticancer Agent : Given its ability to damage DNA and induce apoptosis, this compound is being explored as a candidate for anticancer therapies. Its selective targeting of cancer cells while sparing normal cells could provide a basis for developing new treatment protocols .

Agricultural Applications

In the realm of agriculture, this compound has shown promise as an insecticide :

- Effectiveness Against Pests : Research indicates that myristicin can effectively target various agricultural pests, including mosquito larvae (Aedes aegypti), caterpillars (Spilosoma obliqua), and aphids (Acyrthosiphon pisum). Its insecticidal properties are enhanced when used in combination with other insecticides, showcasing its potential for integrated pest management strategies .

Table 1: Summary of Research Findings on this compound

Case Study 1: DNA Polymerase Inhibition

A study conducted on the effects of this compound revealed that at concentrations as low as 10 nM, it significantly inhibited DNA polymerase beta activity, suggesting its potential utility in targeted cancer therapies where DNA repair mechanisms are disrupted.

Case Study 2: Insecticidal Properties

Field trials demonstrated that formulations containing myristicin reduced populations of Drosophila melanogaster by over 70% within a week, indicating its effectiveness as a biopesticide.

Eigenschaften

Molekularformel |

C33H40O7 |

|---|---|

Molekulargewicht |

548.7 g/mol |

IUPAC-Name |

1-[2,4,6-trihydroxy-3-[(2S,4R)-7-hydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]phenyl]dodecan-1-one |

InChI |

InChI=1S/C33H40O7/c1-2-3-4-5-6-7-8-9-10-11-26(36)32-28(38)20-27(37)31(33(32)39)25-19-29(21-12-14-22(34)15-13-21)40-30-18-23(35)16-17-24(25)30/h12-18,20,25,29,34-35,37-39H,2-11,19H2,1H3/t25-,29+/m1/s1 |

InChI-Schlüssel |

JGXZVDAPLSTBGZ-IRPSRAIASA-N |

SMILES |

CCCCCCCCCCCC(=O)C1=C(C=C(C(=C1O)C2CC(OC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O)O)O |

Isomerische SMILES |

CCCCCCCCCCCC(=O)C1=C(C=C(C(=C1O)[C@@H]2C[C@H](OC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O)O)O |

Kanonische SMILES |

CCCCCCCCCCCC(=O)C1=C(C=C(C(=C1O)C2CC(OC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O)O)O |

Synonyme |

(+)-Myristinin A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.